molecular formula C5H9NO B2408499 2-Oxa-5-azabicyclo[4.1.0]heptane CAS No. 166756-12-3

2-Oxa-5-azabicyclo[4.1.0]heptane

Cat. No. B2408499
CAS RN: 166756-12-3
M. Wt: 99.133
InChI Key: TWWBQCNHUYGMJP-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[4.1.0]heptane is a chemical compound with the molecular formula C5H9NO . It is a yellow to brown liquid and has a molecular weight of 99.13 .


Synthesis Analysis

The synthesis of 2-Oxa-5-azabicyclo[4.1.0]heptane involves a mixture of tert-butyl (2-bromoethyl)carbamate, 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride, and DIPEA in DMSO . The mixture is stirred overnight at 80 °C, then extracted with EA, combined the organic layer, and dried with anhydrous Na2SO4 . The residue is then concentrated and purified by silica gel column to give the mixture of enantiomers as an orange oil .


Molecular Structure Analysis

The molecular structure of 2-Oxa-5-azabicyclo[4.1.0]heptane can be represented by the InChI code: 1S/C5H9NO.ClH/c1-2-7-5-3-4(5)6-1;/h4-6H,1-3H2;1H . The structure includes a five-membered ring with one oxygen atom and one nitrogen atom .


Physical And Chemical Properties Analysis

2-Oxa-5-azabicyclo[4.1.0]heptane is a solid at room temperature . It has a molecular weight of 135.59 . The compound is stored under an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis of Backbone-Constrained γ-Amino Acid Analogues

A study by Garsi et al. (2022) focused on synthesizing C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines. This was achieved using 4R-hydroxy-l-proline as a starting material, demonstrating a framework for an embedded γ-amino butyric acid (GABA) and leading to backbone-constrained analogues of drugs like baclofen and pregabalin (Garsi et al., 2022).

Novel Orthogonally Protected Scaffolds

Sladojevich et al. (2008) introduced a synthesis strategy for creating novel, orthogonally protected scaffolds based on the unique 2-oxa-5-azabicyclo[4.1.0]heptane structure. This method utilized serine and threonine, leading to stereochemically dense structures that can be used as templates for diverse compound libraries (Sladojevich et al., 2008).

Anti-tumor Agents

A paper by Singh and Micetich (2003) reported on a series of oxapenam derivatives (4-oxa-1-azabicyclo[3.2.0] heptan-7-one) with antitumor activity. The study highlighted the structure-activity relationship among these compounds, noting their efficacy against specific cancer cell lines (Singh & Micetich, 2003).

Compact Modules for Medicinal Chemistry

Kou et al. (2017) described the synthesis of novel morpholine amino acids based on 2-oxa-5-azabicyclo[2.2.1]heptane, potentially useful for modulating physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

Improved Synthesis Methods

Zhang et al. (2014) developed an improved method for synthesizing 2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-l-proline, highlighting the potential for more efficient production of these compounds (Zhang et al., 2014).

Trifluoromethylated Morpholines

Rulev et al. (2016) elaborated a method for synthesizing trifluoromethylated morpholines based on 2-oxa-5-azabicyclo[4.1.0]heptanes, using a domino reaction of fluorinated α-bromoenones with β-amino alcohols (Rulev et al., 2016).

properties

IUPAC Name

2-oxa-5-azabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-7-5-3-4(5)6-1/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWBQCNHUYGMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-5-azabicyclo[4.1.0]heptane

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